REACTION_CXSMILES
|
C[O:2][C:3]([C:5]1[CH:10]=[C:9]([CH3:11])[C:8](=[O:12])[N:7]([CH3:13])[CH:6]=1)=[O:4].[OH-].[Na+]>CO>[CH3:13][N:7]1[C:8](=[O:12])[C:9]([CH3:11])=[CH:10][C:5]([C:3]([OH:4])=[O:2])=[CH:6]1 |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(=O)C1=CN(C(C(=C1)C)=O)C
|
Name
|
|
Quantity
|
45 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
(Drysyn, reflux) for 2 h
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
MeOH is removed under reduced pressure and 1N HCl (46 ml)
|
Type
|
ADDITION
|
Details
|
is added to the solution, precipitation
|
Type
|
FILTRATION
|
Details
|
The precipitate is filtered off
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure
|
Name
|
|
Type
|
|
Smiles
|
CN1C=C(C=C(C1=O)C)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |